3-nitro-2-(propan-2-yloxy)benzoic acid
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Overview
Description
Scientific Research Applications
3-nitro-2-(propan-2-yloxy)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
The safety data sheet for a related compound, 3-Nitrobenzoic acid, indicates that it causes serious eye irritation and is harmful to aquatic life . It’s recommended to wash skin thoroughly after handling, avoid release to the environment, and wear eye/face protection . If in eyes, rinse cautiously with water for several minutes and get medical advice if eye irritation persists .
Mechanism of Action
Target of Action
The primary target of 3-Nitro-2-propan-2-yloxybenzoic acid is succinate dehydrogenase , a key enzyme in the citric acid cycle . This enzyme plays a crucial role in energy production within cells, particularly in the mitochondria, the “powerhouses” of the cell .
Mode of Action
3-Nitro-2-propan-2-yloxybenzoic acid acts as an irreversible inhibitor of succinate dehydrogenase . By binding to this enzyme, it prevents the conversion of succinate to fumarate, a critical step in the citric acid cycle . This disruption leads to a deficiency in ATP, the main source of cellular energy, and an overproduction of free radicals .
Biochemical Pathways
The inhibition of succinate dehydrogenase disrupts the citric acid cycle, leading to a decrease in ATP production and an increase in free radical generation . This can result in oxidative stress, which can damage cellular structures and lead to cell death .
Result of Action
The action of 3-Nitro-2-propan-2-yloxybenzoic acid leads to cellular hypoxia and damage due to ATP deficiency and free radical production . In particular, it can cause damage to neurons in the brain, leading to symptoms reminiscent of neurodegenerative diseases like Huntington’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-2-(propan-2-yloxy)benzoic acid typically involves the nitration of 2-propan-2-yloxybenzoic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The crude product is then purified through recrystallization or other suitable methods to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-nitro-2-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzoic acid
- 3-Nitrobenzoic acid
- 4-Nitrobenzoic acid
- 2-Isopropoxybenzoic acid
Uniqueness
3-nitro-2-(propan-2-yloxy)benzoic acid is unique due to the presence of both a nitro group and an isopropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-nitro-2-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(2)16-9-7(10(12)13)4-3-5-8(9)11(14)15/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVRRWKNAJCNEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30284457 |
Source
|
Record name | 3-nitro-2-propan-2-yloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81957-22-4 |
Source
|
Record name | NSC37274 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-nitro-2-propan-2-yloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30284457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.